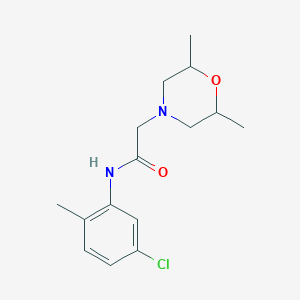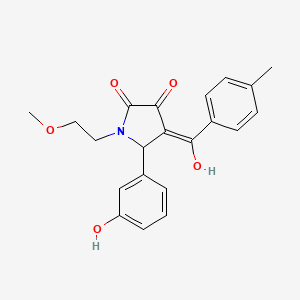![molecular formula C17H11ClFNO B5320430 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5320430.png)
2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol, also known as CFQ, is a compound that has gained attention in scientific research due to its potential therapeutic applications. CFQ belongs to the class of quinoline derivatives, which have been found to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
Mecanismo De Acción
The mechanism of action of 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in microbial growth, tumor proliferation, and inflammation. This compound has been found to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial replication. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. In addition, this compound has been found to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in animal models and in vitro studies. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. This compound has also been found to reduce oxidative stress and lipid peroxidation in animal models of oxidative stress. Furthermore, this compound has been shown to inhibit the growth and proliferation of cancer cells, inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol has several advantages as a compound for lab experiments. It is stable and has a long shelf life, making it easy to store and transport. This compound is also relatively easy to synthesize, making it accessible to researchers. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. This compound also has limited bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its accessibility and reduce its cost. Another area of interest is the exploration of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and infectious diseases. Furthermore, the elucidation of the mechanism of action of this compound could lead to the development of more potent and selective derivatives of this compound. Finally, the evaluation of the safety and toxicity of this compound in vivo could pave the way for its clinical development as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol involves the reaction of 2-chloro-6-fluorobenzaldehyde with 8-hydroxyquinoline in the presence of a base and a palladium catalyst. The resulting product is this compound, which is obtained in moderate to good yields. This method has been optimized and improved over the years, resulting in a more efficient and cost-effective synthesis process.
Aplicaciones Científicas De Investigación
2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol has been extensively studied for its potential therapeutic applications in various fields of science. It has been found to exhibit significant antimicrobial activity against a range of bacterial and fungal strains, including drug-resistant strains. This compound has also been shown to have antitumor properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Furthermore, this compound has been found to have anti-inflammatory effects, reducing inflammation and oxidative stress in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO/c18-14-4-2-5-15(19)13(14)10-9-12-8-7-11-3-1-6-16(21)17(11)20-12/h1-10,21H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZQBTSTUKBGDD-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,6aR*)-5-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(2-piperidin-1-ylethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5320353.png)
![4-methyl-6-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]pyrimidin-2-amine](/img/structure/B5320358.png)
![N-[2-(benzyloxy)benzyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5320365.png)

![N-(2-azepan-1-ylethyl)-N-methylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5320391.png)
![({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)(oxo)acetic acid](/img/structure/B5320404.png)
![N-cyclopropyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5320409.png)
![6-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5320416.png)
![1-{3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-3-oxopropyl}-1H-1,2,3-benzotriazole](/img/structure/B5320421.png)
![3-[(4,4-difluoropiperidin-1-yl)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5320428.png)
![2-cyclopentyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5320442.png)

![1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}indoline](/img/structure/B5320452.png)
![1-(3-chloro-4-methylphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5320457.png)